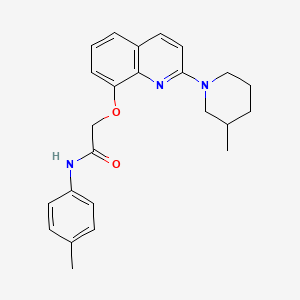

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

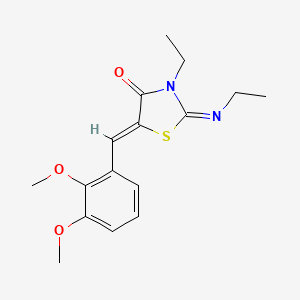

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as DMNQ, is a quinazoline derivative that has been extensively studied for its potential applications in scientific research. DMNQ is a redox-active compound that has been shown to induce oxidative stress in cells, making it a valuable tool for studying the mechanisms of oxidative stress and the role it plays in various physiological and pathological conditions.

Applications De Recherche Scientifique

Carbon Dioxide Conversion and Capture

Quinazoline derivatives, including structures similar to the specified compound, have been explored for their potential in carbon dioxide (CO2) capture and conversion. Ionic liquids (ILs) catalyze the transformation of CO2 into valuable quinazoline-2,4(1H,3H)-diones, highlighting an innovative approach to mitigating CO2 emissions while synthesizing industrially relevant compounds (Zhang et al., 2023).

Photosensitive Applications

Photosensitive protecting groups are crucial in synthetic chemistry, with certain quinazoline derivatives, including nitrobenzyl groups, showing promise. These compounds, due to their ability to undergo photochemical transformations, have been identified as potential candidates for developing novel photosensitive materials (Amit, Zehavi, & Patchornik, 1974).

Optoelectronic Materials

Quinazoline derivatives are investigated for their applications in optoelectronics, particularly in the synthesis of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems has shown significant potential for creating novel materials for electronic devices (Lipunova et al., 2018).

Medicinal Chemistry Insights

In medicinal chemistry, quinazoline derivatives are recognized for their broad spectrum of biological activities. Certain derivatives have been explored for their potential in treating neurological disorders, demonstrating the versatility and importance of quinazoline structures in drug discovery (Elgemeie, Azzam, & Elsayed, 2019).

Environmental Remediation

Quinazoline derivatives are also explored in environmental applications, particularly in the degradation and remediation of pollutants. Their structural properties can be utilized to enhance the efficiency of degradation processes, offering a pathway to addressing environmental contamination challenges (Husain & Husain, 2007).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3,5-dimethylaniline with 3-nitrobenzaldehyde to form 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,5-dimethylaniline", "3-nitrobenzaldehyde", "acetic anhydride", "sulfuric acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3,5-dimethylaniline (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in acetic anhydride (3.0 eq) and add sulfuric acid (0.1 eq) as a catalyst.", "Step 2: Heat the reaction mixture at 80-90°C for 4-6 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into ice-cold water.", "Step 4: Collect the precipitate by filtration and wash it with water.", "Step 5: Recrystallize the product from ethanol and dry it under vacuum.", "Step 6: Obtain 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione as a yellow solid." ] } | |

Numéro CAS |

899902-34-2 |

Nom du produit |

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione |

Formule moléculaire |

C23H19N3O4 |

Poids moléculaire |

401.422 |

Nom IUPAC |

3-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C23H19N3O4/c1-15-10-16(2)12-19(11-15)25-22(27)20-8-3-4-9-21(20)24(23(25)28)14-17-6-5-7-18(13-17)26(29)30/h3-13H,14H2,1-2H3 |

Clé InChI |

WLYTVCXWQJMXJQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)

![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573202.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2573203.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2573204.png)

![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2573209.png)